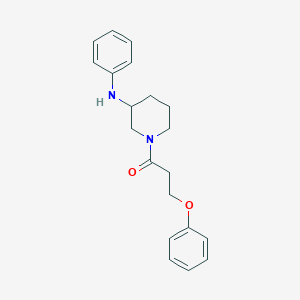![molecular formula C16H21ClN2O B6006824 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6006824.png)
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride, also known as A-867744, is a chemical compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride is a selective antagonist of the α2δ-1 subunit of voltage-gated calcium channels. By blocking these channels, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride reduces the release of neurotransmitters such as glutamate and norepinephrine, leading to its anxiolytic and antidepressant effects. In cancer cells, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to induce apoptosis through the inhibition of calcium signaling pathways. In cardiovascular disease, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride reduces hypertension by inhibiting the release of norepinephrine from sympathetic nerve terminals.
Biochemical and Physiological Effects:
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal models, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to reduce anxiety and depression-like behaviors. In cancer cells, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride induces apoptosis through the inhibition of calcium signaling pathways. In cardiovascular disease, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride reduces hypertension by inhibiting the release of norepinephrine from sympathetic nerve terminals.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has several advantages for lab experiments, including its selectivity for the α2δ-1 subunit of voltage-gated calcium channels and its potential therapeutic applications in neuroscience, cancer research, and cardiovascular disease. However, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride. In neuroscience, further research is needed to fully understand its anxiolytic and antidepressant effects and its potential as a treatment for anxiety and depression. In cancer research, further studies are needed to determine its efficacy as a chemotherapeutic agent. In cardiovascular disease, further research is needed to determine its potential as a treatment for hypertension.
Conclusion:
In conclusion, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride is a chemical compound that has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. Its mechanism of action involves the selective inhibition of the α2δ-1 subunit of voltage-gated calcium channels, leading to its anxiolytic and antidepressant effects, induction of apoptosis in cancer cells, and reduction of hypertension. While 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has several advantages for lab experiments, including its selectivity and potential therapeutic applications, further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride involves the reaction of 1-(2-bromoethyl)-4-(2-isopropylphenoxy)but-2-en-1-one with imidazole in the presence of a base. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been studied for its potential as a chemotherapeutic agent. In cardiovascular disease, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been investigated for its ability to reduce hypertension.
Eigenschaften
IUPAC Name |
1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-14(2)15-7-3-4-8-16(15)19-12-6-5-10-18-11-9-17-13-18;/h3-9,11,13-14H,10,12H2,1-2H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAOGVVVRPEAOW-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)
![5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6006748.png)
![N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6006749.png)

![2-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B6006767.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6006802.png)
![N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6006808.png)
![2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6006817.png)
![5-{[(acetyloxy)imino]methyl}-4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B6006832.png)
![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)